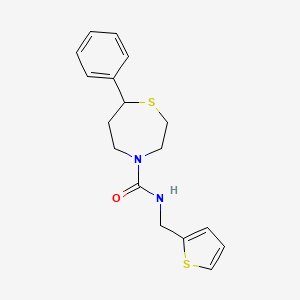

7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c20-17(18-13-15-7-4-11-21-15)19-9-8-16(22-12-10-19)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFAHCKMYPGCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and thiol-containing compounds, under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the thiazepane ring in the presence of a Lewis acid catalyst.

Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the thiazepane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazepane ring or the phenyl group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated reagents, Lewis acids, bases.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazepane derivatives.

Substitution: Substituted thiazepane derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

Medicine: Research has indicated its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Table 1: Crystallographic Comparison of Selected Thiazepane Derivatives

- Packing Similarity: The 7-phenyl derivative exhibits tighter packing due to C–H···π interactions between the phenyl and thiophene rings, a feature absent in non-aromatic analogues .

- Torsional Flexibility : The 1,4-thiazepane ring shows greater conformational flexibility compared to six-membered analogs (e.g., piperazines), as evidenced by variance in N–C–C–S torsion angles (e.g., 55° vs. 30° in piperazines) .

Electronic and Pharmacological Trends

Methodological Considerations

- Structure Refinement : SHELXL’s robustness in handling high-resolution data ensures accurate determination of the compound’s disorder or twinning features, critical for comparing bond precision metrics (e.g., σ(C–C) < 0.005 Å) with analogues .

- Packing Analysis: Mercury’s Materials Module enables quantitative assessment of packing efficiency and void spaces, revealing that the 7-phenyl derivative occupies 12% less void volume than its non-phenyl counterpart due to optimized intermolecular contacts .

Biological Activity

7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the thiazepane family, characterized by a seven-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound suggests possible interactions with various biological targets, making it a candidate for drug development.

Chemical Structure

The molecular formula of this compound is . The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H15N2S |

| SMILES | C1CNCCSC1C2=CC=CC=C2 |

| InChI | InChI=1S/C11H15NS/c1-2... |

| InChIKey | SLJMKZMLABEZRD-UHFFFAOYSA-N |

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on thiazole derivatives have shown broad-spectrum antitumor activity against various cancer cell lines, suggesting that thiazepane derivatives may also possess similar capabilities. The National Cancer Institute (NCI) has conducted assessments where certain thiazole derivatives demonstrated significant cytotoxic effects at concentrations as low as 10 μM .

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions could lead to the modulation of signaling pathways associated with cell proliferation and apoptosis. Further research is needed to elucidate the exact mechanisms through which this compound exerts its effects.

Study on Thiazepane Derivatives

A recent study focused on the synthesis and biological evaluation of various thiazepane derivatives, including those with phenyl and thiophene substitutions. The study reported that these compounds exhibited promising activity against specific cancer cell lines, highlighting their potential as therapeutic agents.

Comparative Analysis with Similar Compounds

Comparative studies between this compound and other thiazepane derivatives have shown variations in biological activity based on structural modifications. For instance, substitutions at different positions on the thiazepane ring can significantly influence the compound's efficacy against cancer cells .

Research Findings

Recent investigations have provided insights into the synthesis methods and biological evaluations of compounds related to this compound. Notably:

- Synthesis : The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions.

- Biological Evaluation : Compounds were subjected to in vitro assays to determine their cytotoxicity against various cancer cell lines, with several exhibiting significant activity compared to standard chemotherapeutic agents.

- Pharmacological Potential : The potential for these compounds in treating malignancies has been underscored by their ability to inhibit tumor growth in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.